1-[4-(4-Chlorophenyl)piperazino]-5-(3-oxopiperazino)-1,5-pentanedione
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Overview
Description
1-[4-(4-Chlorophenyl)piperazino]-5-(3-oxopiperazino)-1,5-pentanedione is a complex organic compound featuring a piperazine ring substituted with a 4-chlorophenyl group and a 3-oxopiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chlorophenyl)piperazino]-5-(3-oxopiperazino)-1,5-pentanedione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring, which can be achieved through the cyclization of appropriate diamines.
Substitution with 4-Chlorophenyl Group: The piperazine ring is then substituted with a 4-chlorophenyl group using nucleophilic aromatic substitution reactions.
Introduction of the 3-Oxopiperazine Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chlorophenyl)piperazino]-5-(3-oxopiperazino)-1,5-pentanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic ring and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[4-(4-Chlorophenyl)piperazino]-5-(3-oxopiperazino)-1,5-pentanedione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorophenyl)piperazino]-5-(3-oxopiperazino)-1,5-pentanedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: A simpler analog with similar pharmacological properties.
1-(3-Chlorophenyl)piperazine: Another analog with a different substitution pattern on the aromatic ring.
1-(4-Fluorophenyl)piperazine: A fluorinated analog with distinct chemical and biological properties.
Uniqueness
1-[4-(4-Chlorophenyl)piperazino]-5-(3-oxopiperazino)-1,5-pentanedione is unique due to its dual piperazine and oxopiperazine moieties, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H25ClN4O3 |
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Molecular Weight |
392.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-5-(3-oxopiperazin-1-yl)pentane-1,5-dione |
InChI |
InChI=1S/C19H25ClN4O3/c20-15-4-6-16(7-5-15)22-10-12-23(13-11-22)18(26)2-1-3-19(27)24-9-8-21-17(25)14-24/h4-7H,1-3,8-14H2,(H,21,25) |
InChI Key |
GNEITRBWUHHFGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCCC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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